molecular formula C11H11NOS2 B2866099 N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide CAS No. 2034332-17-5

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Cat. No.: B2866099
CAS No.: 2034332-17-5
M. Wt: 237.34
InChI Key: KPFBGQNJQUHENA-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a sulfur atom in their ring structure, which imparts unique chemical and physical properties. Thiophene derivatives, including this compound, have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves the condensation of thiophene derivatives with acetamide. One common method is the reaction of thiophene-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of a base, followed by the addition of acetamide. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of organic semiconductors and corrosion inhibitors

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carbaldehyde
  • Thiophene-3-carbaldehyde
  • N-(thiophen-2-yl)acetamide
  • N-(thiophen-3-yl)acetamide

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide stands out due to its unique combination of two thiophene rings and an acetamide group. This structure imparts distinct chemical properties, making it more versatile in various applications compared to its similar compounds .

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c1-8(13)12-11(9-4-6-14-7-9)10-3-2-5-15-10/h2-7,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFBGQNJQUHENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CSC=C1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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